

OTS186935 Hydrochloride: A Potent SUV39H2 Inhibitor with Undetermined Kinase CrossReactivity

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Compound of Interest

Compound Name: OTS186935 hydrochloride

Cat. No.: B15588075

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For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of **OTS186935 hydrochloride**, a potent inhibitor of the protein methyltransferase SUV39H2, and discusses its potential for cross-reactivity with protein kinases.

OTS186935 hydrochloride has been identified as a highly potent inhibitor of SUV39H2, with an IC50 of 6.49 nM.[1][2] Its primary mechanism of action is the inhibition of this methyltransferase, which is involved in histone methylation and has been implicated in cancer chemoresistance.[3][4] However, to date, no comprehensive kinase cross-reactivity profiling data for OTS186935 hydrochloride has been publicly reported. This lack of data presents a critical knowledge gap for researchers utilizing this compound, as off-target kinase activity could lead to unforeseen phenotypic effects and confound experimental results.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

OTS186935 hydrochloride belongs to the imidazo[1,2-a]pyridine class of compounds. While OTS186935 itself is characterized as a methyltransferase inhibitor, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding pocket of protein kinases.



Several other imidazo[1,2-a]pyridine derivatives have been successfully developed as potent and selective kinase inhibitors. For instance, compounds with this core structure have been reported as inhibitors of:

- Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases crucial in cell signaling pathways related to growth, proliferation, and survival.[5][6][7]
- Monopolar spindle 1 (Mps1) kinase: A key regulator of the spindle assembly checkpoint,
 essential for proper chromosome segregation during mitosis.[8]

This precedent suggests a potential for OTS186935 to interact with protein kinases, given the structural similarities in the ATP-binding sites across the kinome. Without direct experimental evidence, however, the extent of any such cross-reactivity remains speculative.

Assessing Kinase Cross-Reactivity: A Standard Approach

To definitively determine the kinase selectivity of **OTS186935 hydrochloride**, a comprehensive kinase panel screening is the standard experimental approach. This involves testing the compound against a large number of purified kinases to measure its inhibitory activity.

Below is a generalized protocol for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for assessing the affinity of a test compound for a panel of kinases.

- 1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Test Compound (OTS186935 hydrochloride): Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to generate a dose-response curve.



- Kinase and Europium-labeled Antibody Mixture: Prepare a solution containing the specific kinase to be tested and a europium-labeled anti-tag antibody at 2X the final desired concentration in kinase buffer.
- Kinase Tracer: Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) at 2X the final desired concentration in kinase buffer.

2. Assay Procedure:

- Add 5 μ L of the diluted test compound to the wells of a 384-well assay plate.
- Add 5 μL of the kinase/antibody mixture to each well.
- Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the compound to bind to the kinase.
- Add 10 µL of the tracer solution to each well to initiate the binding competition.
- Incubate for another defined period (e.g., 60 minutes) at room temperature.
- 3. Data Acquisition and Analysis:
- Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the europium donor at 340 nm and measure emission from both the europium donor (615 nm) and the Alexa Fluor[™] 647 acceptor (665 nm).
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

4. Data Presentation:

The results of a kinase panel screen are typically presented in a table summarizing the IC50 values or the percent inhibition at a specific concentration for each kinase tested.



Table 1: Hypothetical Kinase Cross-Reactivity Profile for OTS186935 Hydrochloride

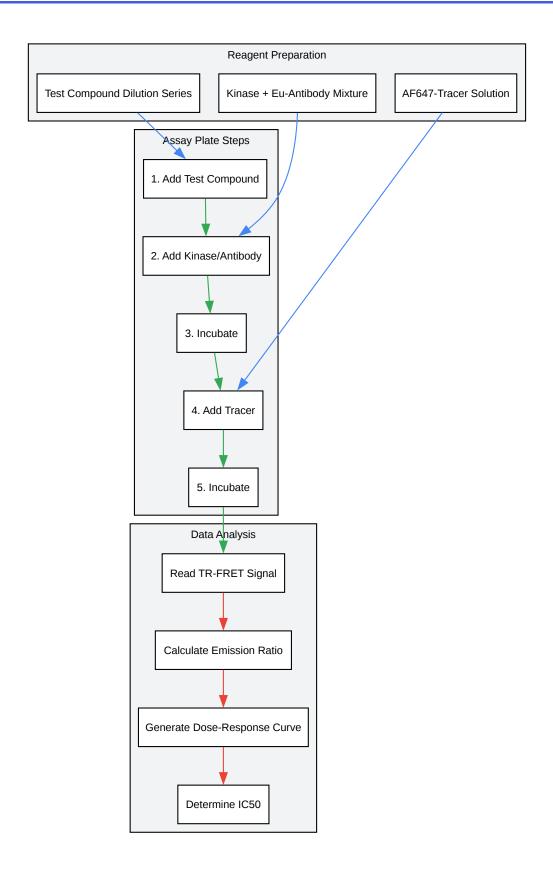
Kinase Target	IC50 (nM) or % Inhibition @ 1 µM
SUV39H2 (Primary Target)	6.49
Kinase A	> 10,000
Kinase B	8,500
Kinase C	> 10,000
Kinase Z	5,200

This table is for illustrative purposes only. Actual experimental data is required to determine the true kinase cross-reactivity of OTS186935.

Visualizing the Workflow and Biological Context

To further aid researchers, the following diagrams illustrate the experimental workflow for a kinase inhibition assay and the signaling pathway involving SUV39H2.

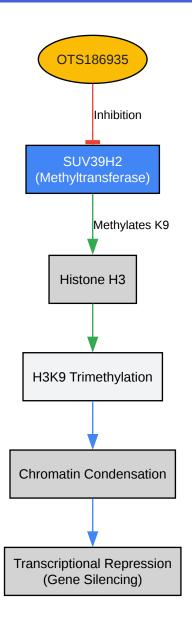




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Kinase Inhibition Assay Workflow





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SUV39H2 Signaling Pathway

Conclusion

OTS186935 hydrochloride is a valuable tool for studying the biological roles of SUV39H2. However, the absence of publicly available kinase cross-reactivity data necessitates a cautious interpretation of experimental results. Given that its imidazo[1,2-a]pyridine core is a common scaffold for kinase inhibitors, the potential for off-target effects on kinases should be considered. Researchers are strongly encouraged to perform or consult comprehensive kinase panel screening to fully characterize the selectivity profile of OTS186935 before drawing firm conclusions about its mechanism of action in cellular studies.



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